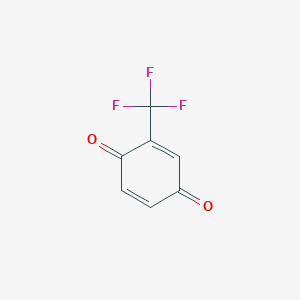

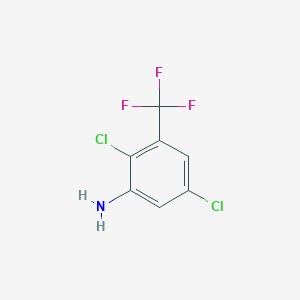

2,5-Dichloro-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

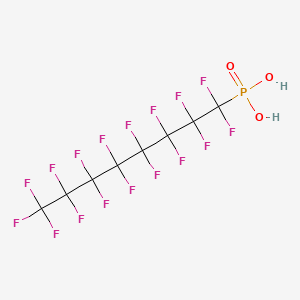

2,5-Dichloro-3-(trifluoromethyl)aniline (DC3TA) is an organic compound with the molecular weight of 230.02 g/mol . It has been used in a variety of scientific research applications.

Synthesis Analysis

The synthesis of DC3TA involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene. The compound also serves as a monodentate transient directing group in palladium-catalyzed reactions.Molecular Structure Analysis

The unique structure of DC3TA, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics. The InChI Key of DC3TA is VYVZNQXTBHGTEN-UHFFFAOYSA-N .Chemical Reactions Analysis

DC3TA serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. It is also pivotal in the synthetic process of novel pesticides like Bistrifluron.Applications De Recherche Scientifique

Pesticide and Herbicide Intermediates

2,5-Dichloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. Its role in the preparation and characteristics of these agricultural chemicals highlights its importance in the field of agrochemical research (Zhou Li-shan, 2002).

Synthesis of Novel Pesticides

This compound is also pivotal in the synthetic process of novel pesticides like Bistrifluron. The process involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene, leading to the formation of 2,5-Dichloro-3-(trifluoromethyl)aniline, which is then used to synthesize Bistrifluron, a compound exhibiting potent growth-retarding activity against pests (Liu An-chan, 2015).

Vibrational Spectra Studies

In vibrational spectra studies, 2,5-Dichloro-3-(trifluoromethyl)aniline has been used to investigate various functional groups' presence within molecules. Its unique structure, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics (T. Karthick, V. Balachandran, S. Perumal, A. Nataraj, 2013).

Nonlinear Optical Materials Research

The compound is also involved in research related to nonlinear optical (NLO) materials. It's been studied for its potential usefulness in NLO applications due to its specific vibrational characteristics when combined with other chemical groups (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Organic Synthesis

In organic synthesis, this compound serves as a monodentate transient directing group in palladium-catalyzed reactions. This role is crucial for the efficient synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Yi‐Feng Wang et al., 2019).

Quantum Chemical Studies

Quantum chemical studies on 2,5-Dichloro-3-(trifluoromethyl)aniline have contributed significantly to understanding molecular orbital calculations, chemical reactivity, and thermodynamic parameters of similar compounds. This research is fundamental in theoretical chemistry (V. Arjunan, T. Rani, S. Mohan, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2,5-dichloro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZNQXTBHGTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546354 |

Source

|

| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3-(trifluoromethyl)aniline | |

CAS RN |

103995-81-9 |

Source

|

| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)